2-((6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-yl)oxy)acetic acid
Overview
Description
“2-((6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-yl)oxy)acetic acid” is a chemical compound . Substituted imidazo[1,2-a]pyridines, which are similar to this compound, possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
Synthesis Analysis
A method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which are similar to the compound , has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of these acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Scientific Research Applications
Synthesis and Anticancer Activity
Research on pyridazin derivatives, including compounds structurally related to 2-((6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-yl)oxy)acetic acid, has shown potential in the synthesis of anticancer agents. The study by Temple et al. (1983) discusses the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derivatives, demonstrating their effects on the proliferation and mitotic index of cultured L1210 cells and survival rates in mice bearing P388 leukemia Temple, G. P. Wheeler, R. Comber, R. D. Elliott, J. Montgomery, 1983.
Anti-inflammatory Applications
The preparation and study of imidazo[1,2-b]pyridazin-2-carboxylic and -2-acetic acids derivatives by Abignente et al. (1977) report on their anti-inflammatory activity. Although not directly mentioning this compound, this research indicates the broader potential of pyridazin derivatives in developing anti-inflammatory drugs Abignente, E., Arena, F., & de Caprariis, P., 1977.
Molecular Properties and Quantum Chemical Investigation
Bouklah et al. (2012) conducted a DFT and quantum chemical investigation into the molecular properties of substituted pyrrolidinones, which includes compounds structurally similar to the one of interest. This study highlights the relevance of these compounds in understanding their electronic properties, which could be pivotal for designing new materials or drugs Bouklah, M., Houria Harek, R. Touzani, B. Hammouti, Y. Harek, 2012.
Novel Synthesis Methods
Research into novel synthesis methods for pyridazin derivatives, like those by Dragovich et al. (2008), introduces new pathways for creating structurally complex compounds with potential applications in medicinal chemistry and drug design Dragovich, P., Julie K. Blazel, Kimkim Dao, et al., 2008.
Antibacterial Activity
The study on the synthesis and antibacterial activity of novel thieno[2,3-c]pyridazines by Al-Kamali et al. (2014) represents another dimension of research where pyridazin derivatives are explored for their antibacterial properties. This further underscores the versatility of these compounds in pharmaceutical research Al-Kamali, A. S., Al-Hazmi, A., Alhousami, M., Mokhtar A. Al-Masany, 2014.
Properties
IUPAC Name |
2-[6-[ethyl(2-hydroxyethyl)amino]pyridazin-3-yl]oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-2-13(5-6-14)8-3-4-9(12-11-8)17-7-10(15)16/h3-4,14H,2,5-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMUUNPKDFDRNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NN=C(C=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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